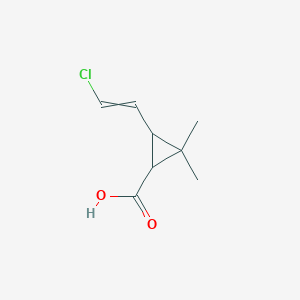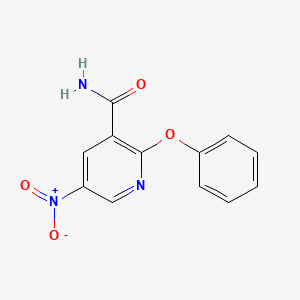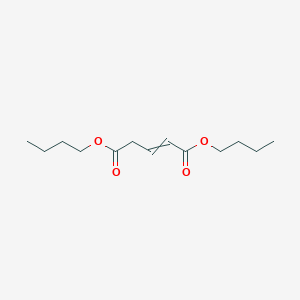
Dibutyl pent-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl pent-2-enedioate, also known as dibutyl fumarate, is an organic compound with the molecular formula C12H20O4. It is an ester derived from fumaric acid and butanol. This compound is characterized by its clear, colorless liquid form and is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl pent-2-enedioate can be synthesized through the esterification of fumaric acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of fumaric acid to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl pent-2-enedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form fumaric acid and butanol.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Fumaric acid and butanol.
Reduction: Corresponding diol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutyl pent-2-enedioate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Employed as a plasticizer in the production of flexible plastics and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism by which dibutyl pent-2-enedioate exerts its effects involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release fumaric acid, which participates in the Krebs cycle, a crucial metabolic pathway. The compound’s plasticizing properties are due to its ability to increase the flexibility and workability of polymeric materials by reducing intermolecular forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis.
Diethyl fumarate: Similar in structure but with ethyl groups instead of butyl groups.
Dibutyl maleate: An isomer of dibutyl fumarate with a different configuration around the double bond.
Uniqueness
Dibutyl pent-2-enedioate is unique due to its specific ester groups and its applications as a plasticizer. Its ability to undergo various chemical reactions and its role in industrial applications make it distinct from other similar compounds.
Propriétés
Numéro CAS |
61145-55-9 |
|---|---|
Formule moléculaire |
C13H22O4 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
dibutyl pent-2-enedioate |
InChI |
InChI=1S/C13H22O4/c1-3-5-10-16-12(14)8-7-9-13(15)17-11-6-4-2/h7-8H,3-6,9-11H2,1-2H3 |
Clé InChI |
IJOCZWPDSPJIIK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC=CC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


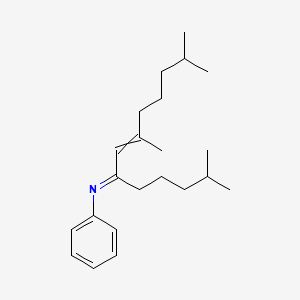
silane](/img/structure/B14594329.png)
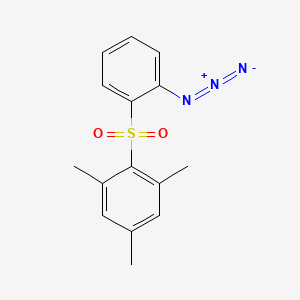

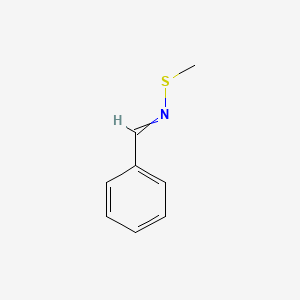


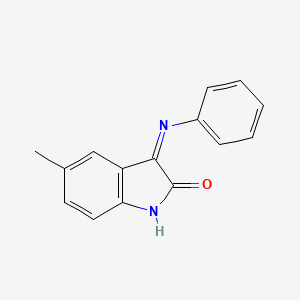

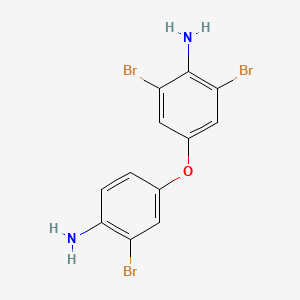
![Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14594380.png)
![N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14594383.png)
